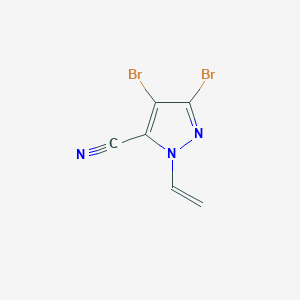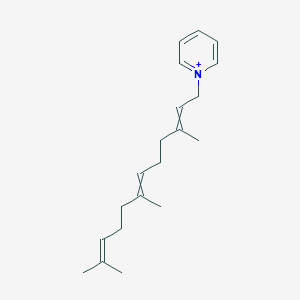
9H-Fluorene, 2,7-bis(bromomethyl)-9,9-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene, 2,7-bis(bromomethyl)-9,9-diethyl- is a brominated derivative of fluorene. This compound is characterized by the presence of bromomethyl groups at the 2 and 7 positions of the fluorene ring, and diethyl groups at the 9 position. It is a significant compound in organic synthesis and materials science due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 2,7-bis(bromomethyl)-9,9-diethyl- typically involves the bromination of 9,9-diethylfluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl groups in 9H-Fluorene, 2,7-bis(bromomethyl)-9,9-diethyl- can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide in methanol, or sodium azide in dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted fluorene derivatives depending on the nucleophile used.
Oxidation: Formation of fluorene-2,7-dicarboxylic acid or fluorene-2,7-dialdehyde.
Reduction: Formation of 9H-Fluorene, 2,7-dimethyl-9,9-diethyl-.
Applications De Recherche Scientifique
9H-Fluorene, 2,7-bis(bromomethyl)-9,9-diethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of biological systems due to its ability to form fluorescent derivatives.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 9H-Fluorene, 2,7-bis(bromomethyl)-9,9-diethyl- involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl groups. These groups can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The diethyl groups at the 9 position provide steric hindrance, influencing the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene
- 2,7-Bis(bromomethyl)-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,9-diethyl-9H-fluorene
Uniqueness
9H-Fluorene, 2,7-bis(bromomethyl)-9,9-diethyl- is unique due to the presence of both bromomethyl and diethyl groups. This combination provides a balance of reactivity and steric hindrance, making it a versatile compound in organic synthesis. The diethyl groups enhance the solubility and stability of the compound, making it suitable for various applications in materials science and industrial processes.
Propriétés
Numéro CAS |
859437-47-1 |
|---|---|
Formule moléculaire |
C19H20Br2 |
Poids moléculaire |
408.2 g/mol |
Nom IUPAC |
2,7-bis(bromomethyl)-9,9-diethylfluorene |
InChI |
InChI=1S/C19H20Br2/c1-3-19(4-2)17-9-13(11-20)5-7-15(17)16-8-6-14(12-21)10-18(16)19/h5-10H,3-4,11-12H2,1-2H3 |
Clé InChI |
IUEWVQYLPFZWOM-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=C(C=CC(=C2)CBr)C3=C1C=C(C=C3)CBr)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B14182080.png)

![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
![(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14182103.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)



![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)

![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)
